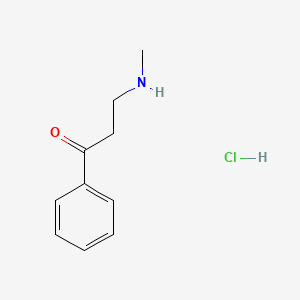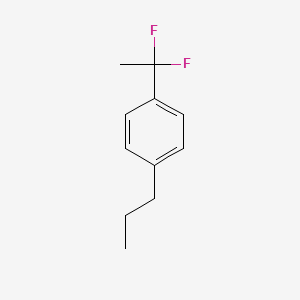
1-(1,1-Difluoroethyl)-4-propylbenzene
Descripción general
Descripción
“1,1-Difluoroethyl” is a molecular structure that consists of a two-carbon chain with two fluorine atoms attached to one of the carbons . It’s a part of various compounds used in different fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of compounds containing the “1,1-Difluoroethyl” group often involves the use of 1,1-Difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material . A nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH3CF2Cl has been reported for the synthesis of (1,1-difluoroethyl)arenes .Molecular Structure Analysis
The molecular formula of “1,1-Difluoroethyl” is C2H3F2 . It has an average mass of 65.042 Da and a monoisotopic mass of 65.020279 Da .Chemical Reactions Analysis
The 1,1-difluoroethyl radical is an interesting model compound for the ethyl radical with two hydrogen atoms substituted by fluorine . The dissociation dynamics of photolytically excited 1,1-difluoroethyl radicals have been studied .Physical And Chemical Properties Analysis
“1,1-Difluoroethyl” is slightly soluble in water and soluble in alcohol and ether . More specific physical and chemical properties would depend on the specific compound that the “1,1-Difluoroethyl” group is a part of.Aplicaciones Científicas De Investigación
Oxidation Studies
- Oxidation Mechanisms : The oxidation of n-propylbenzene, a compound structurally similar to 1-(1,1-Difluoroethyl)-4-propylbenzene, has been studied in a jet-stirred reactor. The research focuses on the high-temperature oxidation processes and the formation of intermediates and final products, providing insights into the complex reaction mechanisms of such compounds (Dagaut et al., 2002).
Photocatalysis
- Photocatalyzed Oxidation : A study on the photocatalyzed oxidation of benzylic compounds, which are related to the chemical structure of 1-(1,1-Difluoroethyl)-4-propylbenzene, demonstrates a route to synthesize electron-deficient, fluorinated benzylic compounds. This research highlights the potential of photocatalysis in manipulating fluorinated benzene derivatives (Bloom et al., 2014).
Fluorination Techniques
- Advances in Fluorination : Research on the introduction of the CF2Me residue, which is structurally similar to the difluoroethyl group in 1-(1,1-Difluoroethyl)-4-propylbenzene, highlights the significance of fluorinated groups in pharmaceuticals and materials science. This work emphasizes the development of direct methodologies for 1,1-difluoroethylation reactions (Carbonnel et al., 2019).
Organometallic Chemistry
- Application in Organometallic Chemistry : Fluorobenzenes, including those with difluoroethyl groups, are increasingly used in organometallic chemistry and catalysis. Their fluorine substituents affect the electron density and reactivity, making them useful as solvents or ligands in various reactions (Pike et al., 2017).
Safety And Hazards
Direcciones Futuras
The future directions in the research and application of “1,1-Difluoroethyl”-containing compounds are vast. For instance, the direct introduction of the difluoroethyl (CF2CH3) group onto aromatic rings using CH3CF2Cl is a promising area of research . Additionally, the impact of fluorine substitution on the statistical behavior of the decomposition of ethyl radicals is another interesting area of study .
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-3-4-9-5-7-10(8-6-9)11(2,12)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHCVHUCXRTLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-propylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



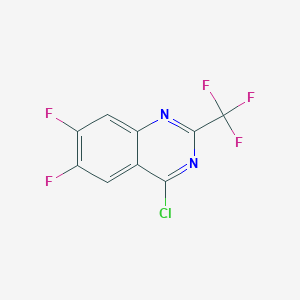
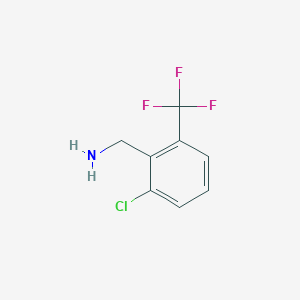
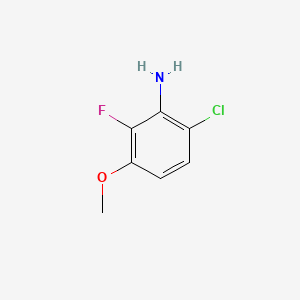
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
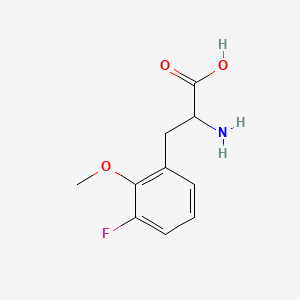
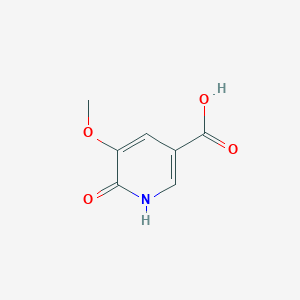
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
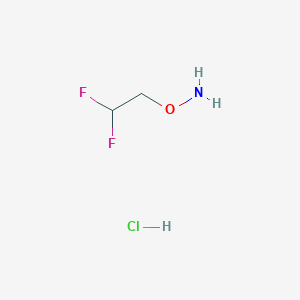
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
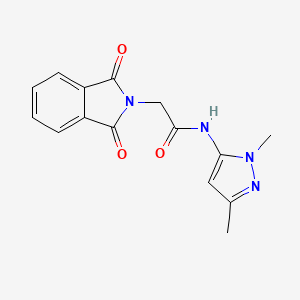
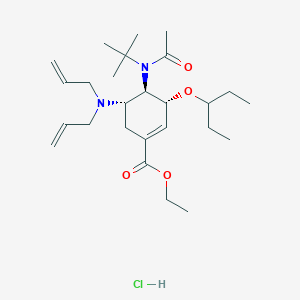
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
